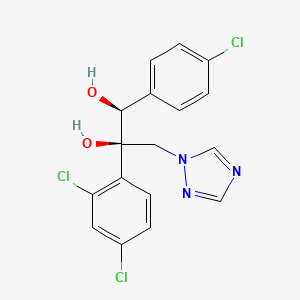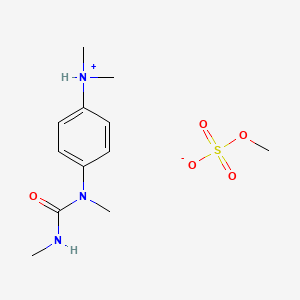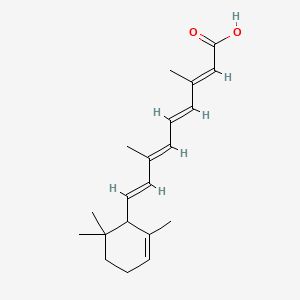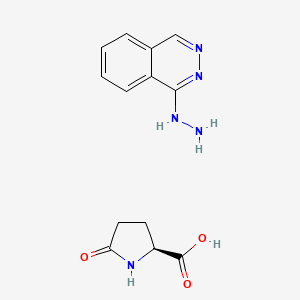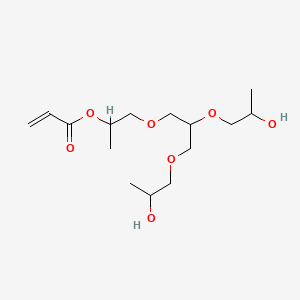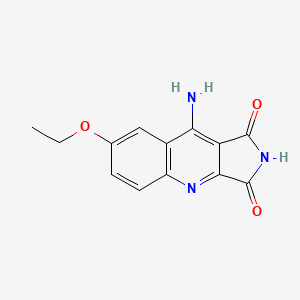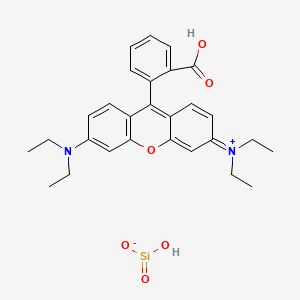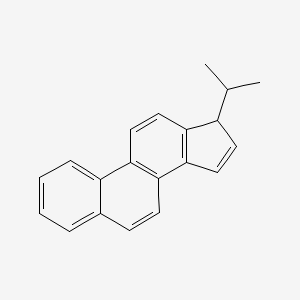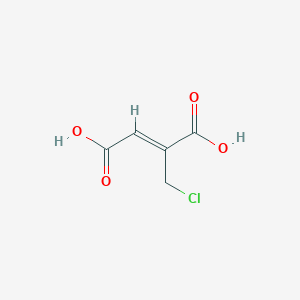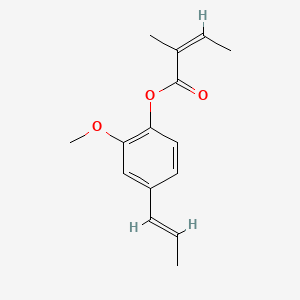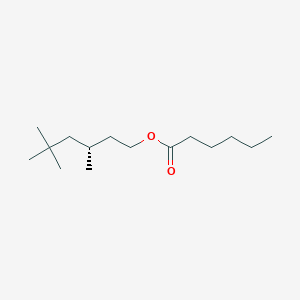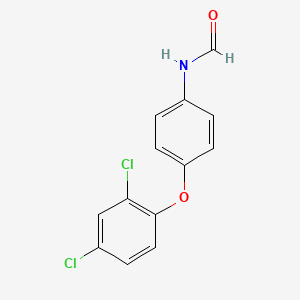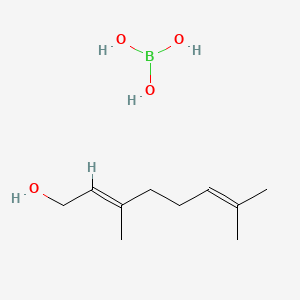
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid (H3BO3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid (H3BO3) is a chemical compound that combines the properties of an alcohol and an ester with boric acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid typically involves the esterification of 2,6-Octadien-1-ol, 3,7-dimethyl- with boric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using advanced equipment and technology. The process is designed to ensure high efficiency, cost-effectiveness, and adherence to safety and environmental regulations. The industrial production methods may also include purification steps to remove any impurities and ensure the quality of the final product.
化学反応の分析
Types of Reactions
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group into an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
作用機序
The mechanism of action of 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,6-Octadien-1-ol, 3,7-dimethyl-, acetate: Another ester with similar structural features but different chemical properties.
Geranyl acetate: A related compound with similar uses in fragrances and flavors.
Uniqueness
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid is unique due to its combination of an alcohol and an ester with boric acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
69029-40-9 |
|---|---|
分子式 |
C10H21BO4 |
分子量 |
216.08 g/mol |
IUPAC名 |
boric acid;(2E)-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O.BH3O3/c1-9(2)5-4-6-10(3)7-8-11;2-1(3)4/h5,7,11H,4,6,8H2,1-3H3;2-4H/b10-7+; |
InChIキー |
XISOXRVNIYHLHT-HCUGZAAXSA-N |
異性体SMILES |
B(O)(O)O.CC(=CCC/C(=C/CO)/C)C |
正規SMILES |
B(O)(O)O.CC(=CCCC(=CCO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
